molecular formula C11H5F3N2 B1406069 8-(Trifluoromethyl)quinoline-2-carbonitrile CAS No. 1267082-24-5

8-(Trifluoromethyl)quinoline-2-carbonitrile

Cat. No. B1406069
M. Wt: 222.17 g/mol
InChI Key: TUUHWMQDEPLQJP-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline-2-carbonitrile is a chemical compound with the following properties:



  • IUPAC Name : 8-(trifluoromethyl)-2-quinolinecarboxylic acid.

  • Molecular Formula : C₁₁H₆F₃NO₂.

  • Molecular Weight : 241.17 g/mol.

  • Appearance : Solid.

  • Storage Temperature : Sealed in dry conditions at 2-8°C.



Synthesis Analysis

The synthesis of this compound involves the introduction of a trifluoromethyl group onto the quinoline ring. Specific synthetic routes and reaction conditions may vary, but the goal is to achieve the desired substitution pattern.



Molecular Structure Analysis

The molecular structure of 8-(Trifluoromethyl)quinoline-2-carbonitrile consists of a quinoline ring with a trifluoromethyl group attached at position 8 and a cyano group (carbonitrile) at position 2. The presence of these functional groups influences its chemical properties.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Substitution Reactions : The trifluoromethyl group can undergo substitution reactions with nucleophiles.

  • Acid-Base Reactions : The carboxylic acid group can act as an acid or base.

  • Cyanation Reactions : The cyano group can participate in reactions involving cyanide sources.



Physical And Chemical Properties Analysis


  • Melting Point : Not specified.

  • Boiling Point : Not specified.

  • Solubility : Solubility in various solvents.

  • Stability : Stability under different conditions.


Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335).

  • Precautionary Statements : Handle with care (P261). Avoid contact with eyes and skin (P305+P351+P338).


Future Directions

Further research is needed to explore the compound’s:



  • Biological Activity : Investigate potential pharmacological effects.

  • Applications : Assess its utility in drug discovery or material science.

  • Derivatives : Explore modifications for improved properties.


properties

IUPAC Name

8-(trifluoromethyl)quinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)9-3-1-2-7-4-5-8(6-15)16-10(7)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUHWMQDEPLQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Trifluoromethyl)quinoline-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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